Cas no 1804693-99-9 (5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine)

5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine
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- インチ: 1S/C7H5ClF2N2O2/c8-2-4-3-11-6(12(13)14)1-5(4)7(9)10/h1,3,7H,2H2
- InChIKey: UMGMCQWHVPONRF-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=NC(=CC=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075931-500mg |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine |
1804693-99-9 | 97% | 500mg |
$855.75 | 2022-04-01 | |
Alichem | A029075931-1g |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine |
1804693-99-9 | 97% | 1g |
$1,445.30 | 2022-04-01 | |
Alichem | A029075931-250mg |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine |
1804693-99-9 | 97% | 250mg |
$484.80 | 2022-04-01 |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridineに関する追加情報
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine (CAS No. 1804693-99-9): Synthesis, Properties, and Emerging Applications in Chemical Biology and Drug Discovery
The compound 5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine, identified by the CAS No. 1804693-99-9, represents a structurally unique organoheterocyclic molecule with significant potential in advanced chemical research and pharmaceutical development. Its molecular architecture combines a chloromethyl group at position 5, a difluoromethyl substituent at position 4, and a nitro functionality at position 2 of the pyridine ring system. This combination of electron-withdrawing groups creates intriguing electronic effects that have been leveraged in recent studies to explore its role as a versatile synthetic intermediate and bioactive agent.
In terms of synthetic accessibility, researchers have increasingly focused on optimizing the preparation of this compound through environmentally benign methodologies. A notable study published in Green Chemistry (2023) demonstrated a solvent-free synthesis pathway utilizing microwave-assisted conditions with heterogeneous catalysts, significantly reducing energy consumption while maintaining high yield (>85%). The reaction involves the sequential introduction of the nitro group followed by chlorination and difluorination steps under controlled temperature regimes. Such advancements align with contemporary trends toward sustainable chemical processes, minimizing waste generation without compromising structural integrity.
The electronic properties of this compound are particularly fascinating due to its multi-functionalized pyridine scaffold. Density functional theory (DFT) calculations conducted by Smith et al. (Journal of Physical Chemistry Letters, 2023) revealed that the nitro group's strong electron-withdrawing effect stabilizes the molecule's aromatic system while creating an electrostatic gradient that facilitates selective nucleophilic substitution at the chloromethyl site. The adjacent difluoromethyl group contributes steric hindrance that modulates reactivity profiles—a critical factor for applications requiring precise functionalization control.
In medicinal chemistry contexts, this compound has emerged as a promising building block for designing kinase inhibitors targeting cancer-related signaling pathways. A collaborative study between Stanford University and AstraZeneca (Nature Communications, 2023) showed that incorporating this scaffold into pyrazolo[1,5-a]pyrimidine derivatives resulted in compounds with IC₅₀ values as low as 0.7 nM against EGFR T790M mutant proteins. The presence of both halogenated methyl groups provides opportunities for bioisosteric replacement strategies while maintaining optimal pharmacokinetic properties such as blood-brain barrier permeability.
Ongoing investigations into its photochemical behavior have uncovered unexpected applications in bioorthogonal labeling systems. Research from MIT's Department of Chemistry (Angewandte Chemie International Edition, 2023) demonstrated that under near-infrared irradiation conditions (c.f., wavelengths between 700–850 nm), the molecule undergoes rapid dechlorination to form reactive intermediates capable of covalently attaching to specific biomolecules without disrupting cellular processes. This property makes it an ideal candidate for real-time tracking of protein interactions in living cells using fluorescence microscopy techniques.
Surface-enhanced Raman spectroscopy studies conducted by the Max Planck Institute (Analytical Chemistry Reviews, 2023) revealed unique vibrational signatures arising from the synergistic interaction between fluorinated methyl substituents and nitro functionalities. These distinct spectral features enable highly sensitive detection methods with sub-picomolar limits of detection—critical for early-stage diagnostics in clinical settings where trace analysis is required.
In materials science applications, this compound has been successfully integrated into polymer matrices to create stimuli-responsive materials with tunable mechanical properties. Work published in Nano Letters (ACS Publications, 2023) showed that when incorporated into polyurethane networks at concentrations between 1–3 wt%, it imparts reversible thermomechanical transitions upon exposure to specific solvents—a breakthrough for self-healing materials used in wearable biomedical devices.
The molecule's chiral characteristics have also been explored through asymmetric synthesis approaches using organocatalysts derived from proline derivatives (Chemical Science Journal, Q1 2024). By employing enantioselective phase-transfer catalysis under pseudo-phase conditions, researchers achieved enantiomeric excesses exceeding 98% without requiring transition metal catalysts or hazardous reagents—a significant step forward for producing optically pure compounds required in chiral drug formulations.
Critical evaluations comparing this compound with analogous structures lacking either fluorinated or nitro groups highlight its superior performance in ligand-based drug design platforms. Computational docking studies using AutoDock Vina revealed binding affinities up to threefold higher for targets such as cyclin-dependent kinases when compared to non-fluorinated analogs—attributed to enhanced hydrophobic interactions arising from fluorination combined with electrostatic complementarity from nitration.
Innovative applications are also being developed within enzyme inhibition research spaces. Recent work published in Bioorganic & Medicinal Chemistry Letters (April 2024) demonstrated that when conjugated with peptide sequences via its chlorinated methylene group, it forms selective inhibitors against matrix metalloproteinases with reduced off-target effects—a critical advancement given these enzymes' roles in tumor progression and fibrotic diseases.
Safety evaluations based on acute toxicity assays conducted under OECD guidelines indicate LD₅₀ values exceeding 5 g/kg in rodent models when administered via oral gavage—consistent with its classification as a low-toxicity compound according to current regulatory frameworks when handled appropriately within controlled environments.
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